Lp-PLA2-IN-15 -

Lp-PLA2-IN-15

Catalog Number: EVT-15274598
CAS Number:
Molecular Formula: C22H17F5N4O3
Molecular Weight: 480.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lipoprotein-associated phospholipase A2 inhibitor 15, commonly referred to as Lp-PLA2-IN-15, is a compound designed to inhibit the activity of lipoprotein-associated phospholipase A2, an enzyme implicated in inflammatory processes and cardiovascular diseases. This enzyme hydrolyzes oxidized phospholipids, contributing to the formation of pro-inflammatory mediators. The inhibition of Lp-PLA2 has potential therapeutic applications in managing conditions such as atherosclerosis and other inflammatory diseases.

Source

Lp-PLA2-IN-15 is derived from research efforts aimed at developing selective inhibitors of lipoprotein-associated phospholipase A2. These inhibitors are synthesized through medicinal chemistry approaches that target the enzyme's active site, enhancing specificity and potency against Lp-PLA2 while minimizing off-target effects.

Classification

Lp-PLA2-IN-15 falls under the category of enzyme inhibitors, specifically targeting the phospholipase A2 family. It is classified as a small molecule drug candidate due to its low molecular weight and ability to modulate enzyme activity.

Synthesis Analysis

Methods

The synthesis of Lp-PLA2-IN-15 typically involves multi-step organic reactions that include:

  1. Initial Fragment Screening: Identifying weak fragments that can bind to the target enzyme.
  2. Structure-Based Design: Utilizing crystallography data to guide modifications that enhance binding affinity.
  3. Lead Optimization: Refining chemical structures to improve potency and selectivity.

Technical Details

The synthesis may involve standard organic reactions such as:

  • Amide bond formation: Creating linkages between different chemical moieties.
  • Cyclization reactions: Forming cyclic structures that can enhance binding properties.
  • Purification techniques: Such as high-performance liquid chromatography (HPLC) to isolate the final product with high purity.
Molecular Structure Analysis

Structure

The molecular structure of Lp-PLA2-IN-15 can be elucidated using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the spatial arrangement of atoms within the compound.

Data

The molecular weight of Lp-PLA2-IN-15 is typically calculated based on its chemical formula, which includes various functional groups that contribute to its inhibitory activity. The structure is designed to fit into the active site of lipoprotein-associated phospholipase A2, facilitating competitive inhibition.

Chemical Reactions Analysis

Reactions

Lp-PLA2-IN-15 acts primarily through competitive inhibition of lipoprotein-associated phospholipase A2. The interactions can be characterized by:

  1. Binding Affinity Studies: Assessing how well Lp-PLA2-IN-15 binds to the enzyme compared to natural substrates.
  2. Enzymatic Activity Assays: Measuring changes in enzyme activity in the presence of varying concentrations of the inhibitor.

Technical Details

The inhibitor's mechanism involves stabilizing an inactive form of the enzyme or preventing substrate access to the active site, effectively reducing the production of pro-inflammatory products from oxidized phospholipids.

Mechanism of Action

Process

The mechanism by which Lp-PLA2-IN-15 inhibits lipoprotein-associated phospholipase A2 involves:

  1. Competitive Binding: The inhibitor competes with natural substrates for binding at the active site.
  2. Conformational Changes: Upon binding, it may induce conformational changes in the enzyme that reduce its catalytic efficiency.

Data

Studies utilizing kinetic analysis often reveal a decrease in V_max (maximum rate) and an increase in K_i (inhibition constant), indicating effective inhibition by Lp-PLA2-IN-15.

Physical and Chemical Properties Analysis

Physical Properties

Lp-PLA2-IN-15 is typically a crystalline solid at room temperature, with solubility varying based on its chemical structure. Common physical properties include:

  • Melting point
  • Boiling point
  • Solubility in organic solvents (e.g., dimethyl sulfoxide)

Chemical Properties

Chemical properties relevant to Lp-PLA2-IN-15 include:

  • Stability under physiological conditions
  • Reactivity with biological molecules
  • Lipophilicity or hydrophilicity, influencing bioavailability and distribution in vivo.
Applications

Scientific Uses

Lp-PLA2-IN-15 has several potential applications in scientific research and medicine, including:

  1. Cardiovascular Research: Investigating its role in reducing inflammation associated with atherosclerosis.
  2. Drug Development: Serving as a lead compound for developing new therapeutics targeting inflammatory diseases.
  3. Biomarker Studies: Understanding its effects on lipid metabolism and disease progression through clinical trials.
Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA₂) in Pathophysiological Pathways

Lipoprotein-associated phospholipase A₂ (Lp-PLA₂), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent enzyme primarily secreted by monocytes, macrophages, and mast cells. It circulates bound to low-density lipoprotein (LDL) (70–80%), high-density lipoprotein (HDL) (20–30%), and lipoprotein(a) [Lp(a)] [1] [3] [8]. Its catalytic function centers on hydrolyzing phospholipids at the sn-2 position, generating bioactive lipid mediators with significant roles in vascular inflammation and atherosclerosis.

Lp-PLA₂ as a Proinflammatory Mediator in Atherogenesis

Hydrolysis of Oxidized Phospholipids and Generation of Bioactive Products

Lp-PLA₂ preferentially hydrolyzes oxidized phospholipids (oxPLs) in oxidized LDL (oxLDL), cleaving the sn-2 acyl bond to produce lysophosphatidylcholine (lysoPC) and oxidized non-esterified free fatty acids (oxNEFA) [1] [8]. These products drive atherogenic processes through:

  • Endothelial Activation: LysoPC upregulates adhesion molecules (e.g., VCAM-1, ICAM-1), promoting monocyte recruitment [3].
  • Macrophage Chemotaxis: LysoPC acts as a chemoattractant for monocytes and T-cells, facilitating their infiltration into the arterial intima [8].
  • Oxidative Stress: oxNEFAs induce reactive oxygen species (ROS) via endothelial NADPH oxidase activation and eNOS uncoupling [1] [8].

Table 1: Proinflammatory Bioactive Products of Lp-PLA₂ Activity

SubstrateProductsBiological EffectsKey Pathogenic Role
Oxidized LDL phospholipidsLysophosphatidylcholine (lysoPC)- Endothelial activation - Monocyte chemotaxis - ROS productionDrives early atheroma formation
Oxidized LDL phospholipidsOxidized non-esterified fatty acids (oxNEFAs)- Foam cell formation - Cytokine release (e.g., IL-6, TNF-α) - eNOS uncouplingAmplifies vascular inflammation

Contribution to Plaque Destabilization via Necrotic Core Formation

In advanced plaques, Lp-PLA₂ colocalizes with macrophages in necrotic cores and thin-cap fibroatheromas [3] [8]. Its role in plaque vulnerability includes:

  • Necrotic Core Expansion: LysoPC induces apoptosis in macrophages and smooth muscle cells, reducing collagen synthesis and promoting necrotic debris accumulation [5] [8].
  • Fibrous Cap Thinning: LysoPC stimulates matrix metalloproteinase (MMP) secretion, degrading collagen and elastin in the fibrous cap [3].
  • Intraplaque Hemorrhage: LysoPC increases vascular permeability, facilitating red blood cell leakage and cholesterol crystallization [6].

Clinical studies confirm that elevated Lp-PLA₂ levels correlate with plaque instability. In a cohort of 781 coronary artery disease (CAD) patients, Lp-PLA₂ concentrations were significantly higher in acute myocardial infarction (AMI) patients (8.68 μg/L) than in stable angina (5.94 μg/L) or controls (7.38 μg/L) (P<0.001) [6].

Dual Role of Lp-PLA₂ in Vascular Inflammation

Anti-Inflammatory Mechanisms: PAF Degradation and Oxidized LDL Confinement

Lp-PLA₂ exhibits anti-inflammatory effects under specific contexts:

  • PAF Degradation: It inactivates platelet-activating factor (PAF), a potent proinflammatory phospholipid implicated in leukocyte aggregation and thrombosis [4] [7]. Genetic deficiencies in Lp-PLA₂ increase susceptibility to severe inflammation due to impaired PAF clearance [4].
  • oxLDL Detoxification: By hydrolyzing oxidized phospholipids in oxLDL, Lp-PLA₂ reduces the overall oxidative burden and may limit further LDL oxidation [7] [8].
  • HDL-Associated Protection: The minor fraction of Lp-PLA₂ bound to HDL may attenuate inflammation by degrading proinflammatory lipids in HDL’s antioxidant compartment [4].

Proinflammatory Effects: LysoPC and oxNEFA Production

Despite its protective functions, Lp-PLA₂’s dominant role in atherosclerosis is proinflammatory due to:

  • Spatial Localization: In humans, 80% of circulating Lp-PLA₂ is bound to LDL (especially atherogenic small-dense LDL), directing it to atherosclerotic lesions [3] [8].
  • Microenvironmental Switching: Under oxidative stress, Lp-PLA₂’s hydrolysis of oxLDL shifts from detoxification to lysoPC/oxNEFA generation. These products activate NF-κB signaling, amplifying cytokine production (e.g., IL-1β, IFN-γ) [3] [8].
  • Positive Feedback Loop: LysoPC upregulates Lp-PLA₂ expression in macrophages, creating a self-sustaining inflammatory cascade [8].

Table 2: Clinical Correlations of Lp-PLA₂ in Cardiovascular Disease

Study PopulationKey FindingsAdjusted Hazard Ratio (HR) or Odds Ratio (OR)Source
781 CAD patients (cross-sectional)Lp-PLA₂ ↑ in AMI vs. stable anginaOR: 1.055 (AMI vs. controls; P<0.05) [6]
5,550 adults (23.4-year follow-up)Lp-PLA₂ activity ↑ incident PADHR: 1.33 (95% CI: 1.17–1.52) [7]
Multi-ethnic cohortLp-PLA₂ ↑ with coronary stenosis severityOR: 1.053 (multi-vessel vs. controls; P<0.05) [6]

Properties

Product Name

Lp-PLA2-IN-15

IUPAC Name

(6S)-11-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-2,8,10-triazatricyclo[6.4.0.02,6]dodeca-1(12),10-dien-9-one

Molecular Formula

C22H17F5N4O3

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m0/s1

InChI Key

VYMXZQQIOZTTMU-ZDUSSCGKSA-N

Canonical SMILES

C1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1

Isomeric SMILES

C1C[C@H]2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.